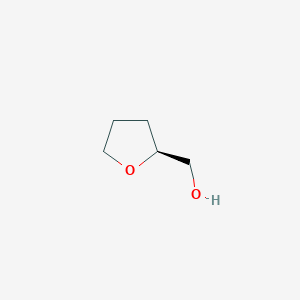

(S)-(Tetrahydrofuran-2-YL)methanol

Description

Significance of Enantiomerically Pure (S)-(Tetrahydrofuran-2-YL)methanol in Chemical Research

The importance of enantiomerically pure this compound lies in its role as a chiral building block. myskinrecipes.combldpharm.comhilarispublisher.com In medicinal chemistry, the stereochemistry of a molecule is often critical to its biological activity. myskinrecipes.com The use of enantiomerically pure starting materials like this compound allows for the synthesis of single-enantiomer drugs, which can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

This compound serves as a versatile precursor in the synthesis of a wide array of complex organic molecules and pharmaceuticals. Its applications extend to the study of enzyme-catalyzed reactions and its use as a substrate in various biochemical assays. The tetrahydrofuran (B95107) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and biologically active compounds with activities ranging from antitumor to antimicrobial. nih.gov Consequently, methods for the stereoselective synthesis of chiral tetrahydrofurans are of significant interest to the research community. nih.govrsc.org

Historical Development and Evolution of Chiral Furanoid Building Blocks

The concept of "organic chemistry" was first coined in 1806 by Jöns Jacob Berzelius to describe the study of compounds derived from living organisms. lumenlearning.com For a long time, it was believed that a "vital force" present in living things was necessary to create organic compounds, a theory known as vitalism. lumenlearning.comboronmolecular.com This was disproven in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic starting materials. lumenlearning.com

The development of chiral furanoid building blocks is closely tied to the "chiral pool" synthesis strategy. elsevierpure.comnumberanalytics.com This approach utilizes readily available, naturally occurring chiral molecules, such as carbohydrates and amino acids, as starting materials for the synthesis of complex, enantiomerically pure target molecules. numberanalytics.comresearchgate.net Carbohydrates, being abundant and possessing inherent chirality, have been particularly instrumental in this field. rroij.comscripps.edu

Initially, the use of carbohydrates in synthesis was challenging and often wasteful. scripps.edu However, advancements in synthetic methodologies throughout the 20th and into the 21st century have expanded the utility of chiral pool synthesis. boronmolecular.comnumberanalytics.com The development of techniques for the selective dehydration of pentoses, for instance, has provided efficient routes to chiral tetrahydrofuran derivatives from biomass. nih.gov The evolution of furan (B31954) chemistry, driven by the need for sustainable technologies, has further highlighted the potential of biomass-derived furanic compounds as valuable building blocks for selective organic synthesis. nih.gov This historical progression has transformed once rare and difficult-to-obtain furan-based metabolites into accessible and attractive targets for both total synthesis and biological investigation. nih.gov

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 176.8°C at 760 mmHg |

| Density | 1.038 g/cm³ |

| CAS Number | 57203-01-7 |

Strategies for Achieving High Enantiomeric Purity

Achieving high enantiomeric purity is the central goal of these synthetic strategies. The methods employed can be broadly categorized into enantioselective reduction approaches, where a new stereocenter is created with a bias towards the (S)-configuration, and resolution techniques, which separate a pre-existing mixture of enantiomers.

These methods involve the reduction of a carbonyl or other unsaturated group in a prochiral substrate molecule. The use of chiral catalysts or reagents directs the reaction to preferentially form the (S)-alcohol.

A common precursor for the target molecule is 2-tetrahydrofuranone, also known as γ-butyrolactone. When the starting material is already enantiomerically pure, as in (S)-2-tetrahydrofuranone, the reduction becomes a stereospecific process rather than an enantioselective one, as the existing stereocenter dictates the outcome.

Enantioselective Reduction Approaches

Stereoselective Reduction of Cyclic Ketones (e.g., (S)-2-tetrahydrofuranone)

Hydride-Mediated Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Standard hydride reducing agents such as Lithium Aluminum Hydride (LiAlH₄) and, to a lesser extent, Sodium Borohydride (NaBH₄) are effective for the reduction of lactones to diols. khanacademy.org In the case of 2-tetrahydrofuranone, this yields 1,4-butanediol. However, for the synthesis of this compound, the reduction of a pre-existing chiral lactone like (S)-γ-butyrolactone with these achiral hydrides proceeds stereospecifically, preserving the chiral center to yield the target alcohol. nih.gov The process involves the opening of the lactone ring followed by reduction of the resulting aldehyde or carboxylic acid intermediate.

Table 1: Hydride-Mediated Reduction of a Chiral Lactone

| Starting Material | Reducing Agent | Product | Stereochemistry |

| (S)-2-Tetrahydrofuranone | Lithium Aluminum Hydride (LiAlH₄) | This compound | Retention of configuration |

Catalytic Asymmetric Hydrogenation Utilizing Metal Catalysts (e.g., Palladium on Carbon)

Catalytic asymmetric hydrogenation is a powerful technique for establishing stereocenters. unt.edu This method is typically applied to prochiral unsaturated precursors, such as furan or dihydrofuran derivatives, rather than the lactone itself. A metal catalyst, such as palladium, rhodium, or ruthenium, is combined with a chiral ligand. researchgate.netnih.gov This chiral complex coordinates to the substrate and delivers hydrogen from a specific face, leading to an excess of one enantiomer.

For instance, the asymmetric hydrogenation of 2-methyl furan to (S)-(+)-2-methyl tetrahydrofuran has been achieved with high enantioselectivity using a Rhodium complex with a chiral biopolymer ligand. researchgate.net This demonstrates the viability of the strategy for producing chiral tetrahydrofuran rings from aromatic precursors. While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, achieving high enantioselectivity typically requires its use in conjunction with chiral modifiers or as part of a more complex chiral catalytic system. researchgate.net

Table 2: Example of Asymmetric Hydrogenation for a Related Furan Derivative

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 2-Methyl Furan | Wool-Rh complex | (S)-(+)-2-Methyltetrahydrofuran | 76.9% | researchgate.net |

| Dehydromorpholines | SKP-Rh complex | 2-Substituted Chiral Morpholines | up to 99% | nih.gov |

This strategy involves the addition of a nucleophile to a prochiral aldehyde, such as 2-furaldehyde, to create the desired stereocenter. The asymmetric addition of diethylzinc (B1219324) to aldehydes, catalyzed by a chiral amino alcohol, is a classic example of this approach. The resulting secondary alcohol has a predictable absolute configuration based on the chirality of the catalyst.

The synthesis of this compound via this route would involve two key transformations:

Asymmetric addition: A nucleophile, such as an ethyl group from diethylzinc, is added to the carbonyl of 2-furaldehyde in the presence of a chiral catalyst to produce an (S)-configured secondary alcohol.

Ring Hydrogenation: The furan ring of the resulting alcohol is subsequently hydrogenated, often using a catalyst like Raney Nickel or Palladium on Carbon, to yield the final saturated tetrahydrofuran ring.

This two-step process allows for the independent establishment of the stereocenter and the formation of the heterocyclic ring.

Kinetic resolution is a widely used method for separating a racemic mixture (a 50:50 mix of both enantiomers). The technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer.

Enzymatic kinetic resolution is a particularly effective variant of this method. researchgate.net For the synthesis of this compound, a racemic mixture of an ester derivative, such as (±)-(Tetrahydrofuran-2-yl)methyl acetate, can be subjected to hydrolysis catalyzed by a lipase (B570770) enzyme (e.g., Lipase B from Candida antarctica, CAL-B). The enzyme selectively hydrolyzes the (R)-ester to the (R)-alcohol at a much faster rate than the (S)-ester. This leaves behind the unreacted (S)-ester with very high enantiomeric purity, which can then be isolated and hydrolyzed to give the desired this compound.

Table 3: Enzymatic Kinetic Resolution of (Tetrahydrofuran-2-yl)acetates

| Enzyme | Substrate | Outcome | Enantiomeric Purity | Reference |

| Lipase B (CAL-B) | Racemic (tetrahydrofuran-2-yl)methyl acetate | Selective hydrolysis of the (R)-enantiomer | >99% ee for remaining (S)-acetate | researchgate.net |

| Esterase (Est8) | Racemic (tetrahydrofuran-2-yl)methyl acetate | Selective hydrolysis | Moderate enantioselectivity | researchgate.net |

Catalytic Asymmetric Hydroxymethylation Reactions

Catalytic asymmetric hydroxymethylation involves the addition of a C1 synthon (a formaldehyde (B43269) equivalent) to a prochiral precursor in a stereocontrolled manner. While not a widely documented method specifically for this compound, the principles of asymmetric aldol (B89426) reactions can be applied. nih.gov

A hypothetical strategy would involve the asymmetric hydroxymethylation of tetrahydrofuran-2-carbaldehyde. An enolate equivalent of formaldehyde, or formaldehyde itself, could be added to the aldehyde using a chiral catalyst, such as a proline-derived organocatalyst or a metal complex with chiral ligands. youtube.com The catalyst would create a chiral environment, directing the nucleophilic attack to one face of the aldehyde carbonyl, thereby establishing the (S)-stereocenter at the newly formed secondary alcohol. Scandium-based chiral catalysts have shown promise in the hydroxymethylation of other ketone systems. nih.gov

Table 4: Catalytic Asymmetric Hydroxymethylation

| Catalyst Type | Substrate | C1 Source | Product (ee%) | Ref |

|---|---|---|---|---|

| Chiral 2,2′-bipyridine Scandium Complex | Propiophenone | Paraformaldehyde | up to 94% | nih.gov |

| Proline | Aldehyde | Aldehyde (self-aldol) | up to 99% | youtube.com |

| Chiral N,N′-Dioxide Scandium Complex | Propiophenone | Paraformaldehyde | Low Yield | nih.gov |

Note: This table presents analogous examples of asymmetric hydroxymethylation and aldol reactions, illustrating the methodology's potential.

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S)-oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57203-01-7 | |

| Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Enantioselective Synthesis of S Tetrahydrofuran 2 Yl Methanol

5 Stereocontrolled Cyclization Strategies

A versatile and powerful approach for constructing chiral tetrahydrofurans involves a sequence initiated by an asymmetric Horner-Wadsworth-Emmons (HWE) reaction. thieme-connect.com This method establishes a key stereocenter in an acyclic precursor, which is then cyclized to form the tetrahydrofuran (B95107) ring. acs.org

The sequence begins with the reaction between a phosphonate (B1237965) stabilized with a chiral auxiliary and an aldehyde, such as a protected 3-hydroxypropanal. The HWE reaction generates an α,β-unsaturated ester with a defined absolute configuration at the γ-position. nrochemistry.com Subsequent chemical steps convert this intermediate into a substrate suitable for cyclization. For example, reduction of the ester and double bond followed by a hetero-Michael addition or an intramolecular Williamson ether synthesis can yield the desired 2-substituted tetrahydrofuran. The stereochemical outcome of the final product is controlled by the configuration set during the initial asymmetric HWE step. acs.org

Table 5: Asymmetric HWE and Ring-Closure for Tetrahydrofuran Synthesis

| Phosphonate Reagent | Aldehyde Substrate | Key Cyclization Step | Diastereoselectivity | Ref |

|---|---|---|---|---|

| Chiral Phosphonoacetate | Glycolaldehyde Acetonide | Hetero-Michael Addition | High | acs.org |

| Still-Gennari Phosphonate | Aromatic Aldehyde | Intramolecular HWE | High Z-selectivity | nrochemistry.com |

| (R)-BINOL-based Phosphonate | Benzaldehyde | Palladium-catalyzed Substitution | >95% ee |

Note: This table illustrates the components and strategies used in sequential Asymmetric HWE/Cyclization reactions.

Palladium-catalyzed reactions provide an efficient means for the intramolecular cyclization of unsaturated alcohols to form tetrahydrofuran rings. nih.govnih.gov This strategy typically involves the reaction of a γ-hydroxy alkene with an aryl or vinyl halide in the presence of a palladium catalyst. nih.gov

The mechanism is believed to proceed through several steps. First, oxidative addition of the aryl halide to the Pd(0) catalyst occurs. This is followed by deprotonation of the alcohol to form a palladium alkoxide. A key step is the intramolecular insertion of the alkene into the palladium-oxygen or palladium-carbon bond, forming a new C-O or C-C bond and a palladacycle intermediate. scispace.com Subsequent reductive elimination yields the substituted tetrahydrofuran product and regenerates the Pd(0) catalyst. The stereoselectivity of the reaction, particularly for forming trans-2,5-disubstituted tetrahydrofurans, can be very high. nih.gov

Table 6: Palladium-Catalyzed Intramolecular Insertion for Tetrahydrofuran Formation

| Substrate | Pd Catalyst/Ligand | Base | Key Mechanistic Step | Product | Ref |

|---|---|---|---|---|---|

| γ-Hydroxy Terminal Alkene | Pd₂(dba)₃ / dpe-phos | NaOtBu | Alkene Insertion into Pd-O Bond | trans-2,5-Disubstituted THF | nih.gov |

| γ-Hydroxy Internal Alkene | Pd(0) / Phosphine | NaOtBu | Alkene Insertion into Pd-O Bond | 2,1′-Disubstituted THF | |

| Vinylcyclopropane | Pd(PPh₃)₄ | - | [3+2] Cycloaddition | Highly Substituted THF | scispace.com |

Note: This table summarizes various palladium-catalyzed cyclization strategies for forming tetrahydrofuran and related heterocycles.

Stereocontrolled Cyclization Strategies

Metal-Free Photochemical Ring Expansion Reactions

A novel approach to synthesizing tetrahydrofuran derivatives involves metal-free photochemical ring expansion reactions. nih.govrsc.org This method provides a pathway to tetrahydrofuran and thiolane heterocycles under mild and simple reaction conditions. nih.govrsc.orgresearchgate.net The mechanism of these reactions, which has been a subject of debate, is now understood to proceed via a diradical pathway, as supported by DFT calculations. nih.govnih.gov These calculations have shown that the different bond lengths in the intermediate oxygen or sulfur ylides are responsible for the observed stereochemical outcomes. nih.govnih.gov

This photochemical strategy can be part of a two-step de novo synthesis of tetrahydrofuran heterocycles, starting with a Paternò–Büchi reaction followed by the ring expansion. researchgate.netnih.gov This method is advantageous as it allows for the selective formation of 5-membered rings without overreaction to larger ring sizes. nih.gov

Asymmetric C(sp3)-H Oxidation in Saturated Cyclic Ethers

The direct functionalization of C(sp3)-H bonds in saturated cyclic ethers presents an efficient route to enantiomerically enriched products. An enantioselective C(sp3)-H functionalization of undirected oxacycles has been achieved through a dual photo-HAT/nickel catalysis. organic-chemistry.org This method allows for the rapid construction of valuable enantiomerically enriched oxacycles from simple and abundant hydrocarbon feedstocks. organic-chemistry.org

Another metal-free approach utilizes the photocatalytic generation of bromine radicals to achieve site-selective α-C–H functionalization of tetrahydrofuran. rsc.org Commercially available and inexpensive nBu4NBr acts as a cocatalyst, which is photoactivated by 4-CzIPN to selectively activate the α-C–H bond for subsequent C–S and C–C cross-couplings. rsc.org This strategy is noted for its operational simplicity and mild, green conditions. rsc.org

Green Chemistry Principles in (S)-(Tetrahydrofuran-2-YL)methanol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more sustainable and environmentally friendly processes.

Utilization of Bio-based Solvents (e.g., 2-Methyltetrahydrofuran and CO2-expanded bio-based liquids)

A significant focus in green chemistry is the replacement of conventional petroleum-derived solvents with bio-based alternatives. core.ac.uk 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising bio-based solvent that can be derived from renewable resources like levulinic acid. rsc.orgnih.gov It is considered a greener alternative to traditional solvents like tetrahydrofuran (THF) and has been successfully used in various chemical reactions, including the biocatalyzed synthesis of polyesters. nih.govrsc.org Research has shown that 2-MeTHF can be a valuable (co)solvent in enzyme-catalyzed reactions, offering high yields and enantioselectivity while being abiotically degraded by air. rsc.org The use of bio-derived solvents like 2-MeTHF is supported by life cycle assessments that evaluate their sustainability based on the feedstock used for their production. repec.org

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is crucial for the green synthesis of chemicals. This includes the use of catalysts that are derived from abundant materials and can operate under mild conditions. For instance, the synthesis of methanol (B129727) from CO2 hydrogenation is a key area of research for producing sustainable fuels and chemicals. titech.ac.jpnih.govnjtech.edu.cn Studies have focused on developing highly active and stable catalysts, such as copper-zinc oxide (Cu-ZnO) based systems, for this process. titech.ac.jp Innovations in catalyst design, like encapsulating copper nanoparticles in hydrophobic porous silicate (B1173343) crystals, have shown to significantly enhance catalytic activity and methanol production by preventing thermal aggregation of the metal particles. titech.ac.jp Furthermore, understanding the reaction mechanisms, such as the role of autocatalysis in methanol synthesis, can lead to further improvements and process optimization. nih.gov

Industrial Scale Production Methodologies

On an industrial scale, this compound is often produced through the catalytic hydrogenation of (S)-2-tetrahydrofuranone. This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure at elevated temperatures to achieve high yields and purity. Another common method involves the reduction of (S)-2-tetrahydrofuranone with reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Mechanistic Investigations of Reactions Involving S Tetrahydrofuran 2 Yl Methanol and Its Derivatives

Elucidation of Stereochemical Control in Asymmetric Synthetic Pathways

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the creation of complex molecules with defined three-dimensional architectures. The tetrahydrofuran (B95107) (THF) moiety, a common feature in many natural products and pharmaceuticals, presents a significant synthetic challenge in establishing its stereocenters. chemistryviews.org

The stereoselective synthesis of substituted tetrahydrofurans is often achieved through various cyclization strategies where the stereochemistry of the final product is meticulously controlled. These methods include intramolecular SN2 reactions, oxidative cyclizations, and annulation reactions. nih.gov

One powerful approach involves the intramolecular nucleophilic substitution (SN2) reaction. For instance, the treatment of 2,3-epoxyalcohols with trimethylsulfoxonium iodide under basic conditions can lead to hydroxytetrahydrofurans. This process occurs through a double SN2 mechanism, where ring closure affords the tetrahydrofuran product. nih.gov Another strategy is the double cyclization of specific substrates, which can proceed with high diastereoselectivity (e.g., 13:1 dr), yielding 2-vinyltetrahydrofurans where new stereocenters are generated during the reaction. nih.gov The stereochemical outcome in such reactions can be highly dependent on the geometry of the starting alkene. nih.gov

Oxidative cyclization of γ-hydroxyalkenes represents another key method. Palladium-catalyzed reactions, for example, can form both a C-C and a C-O bond with excellent diastereoselectivities, often exceeding a 20:1 ratio. organic-chemistry.org These transformations are believed to proceed through an oxypalladation of the alkene, followed by β-hydride elimination to furnish the tetrahydrofuran ring. nih.gov The choice of solvent can also exert a dramatic influence on the stereochemical outcome. For example, the cyclization of certain substrates in the presence of a palladium complex yields different stereoisomers depending on whether the solvent is tetrahydrofuran (THF) or dichloromethane (CH2Cl2). researchgate.net

Ring expansion reactions also provide a pathway to tetrahydrofuran derivatives with high stereocontrol. Chiral catalysts have been developed that can mediate the ring expansion of oxetanes with high diastereoselectivity and enantioselectivity. nih.gov For instance, the reaction of an oxetane with a diazoester in the presence of a copper catalyst and a chiral ligand can yield a tetrahydrofuran product with 95:5 diastereoselectivity. nih.gov

Table 1: Examples of Stereoselective Cyclization Reactions for Tetrahydrofuran Synthesis

| Reaction Type | Substrate Example | Conditions | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Double Cyclization | Acyclic precursor with two hydroxyl groups | HF | 13:1 dr | nih.gov |

| Oxidative Cyclization | γ-hydroxyalkene | Pd(TFA)2/pyridine, O2 | >20:1 dr | nih.gov |

| Ring Expansion | 2-phenyloxetane + diazoester | Copper catalyst + chiral ligand | 95:5 dr, 98% ee | nih.gov |

| Iodocyclization | γ,δ-unsaturated alcohol | Cu-catalyst, I2 | up to 97% ee | chemistryviews.org |

The selection of an appropriate catalyst and the fine-tuning of reaction conditions are paramount for achieving high enantioselectivity in the synthesis of chiral tetrahydrofuran derivatives. The development of chiral catalysts has enabled asymmetric transformations that were previously challenging. nih.gov

Chiral metal complexes are widely employed in these syntheses. For example, chiral rhodium complexes have been used for asymmetric carbonyl ylide cycloadditions and have been successfully applied to the synthesis of natural products. nih.gov Similarly, copper catalysts paired with chiral ligands are effective for the ring expansion of oxetanes and in sequential Henry reaction-iodocyclization pathways, affording tetrahydrofuran derivatives with enantiomeric excesses up to 98% and 97%, respectively. chemistryviews.orgnih.gov

The reaction solvent can also play a critical, sometimes unexpected, role in determining enantioselectivity. In certain molybdenum-catalyzed asymmetric olefin metathesis reactions, the addition of tetrahydrofuran as a solvent or additive was found to exert a remarkably positive influence, significantly enhancing the enantioselectivity of the transformation. nih.gov This highlights that the reaction environment can have a profound impact on the transition state geometry, thereby influencing the stereochemical outcome.

Palladium-catalyzed methods for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides have also been shown to be highly stereoselective. organic-chemistry.org The mechanism likely involves the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, where the ligand sphere around the palladium atom dictates the facial selectivity of the cyclization. organic-chemistry.org

Table 2: Influence of Catalysts on Enantioselective Tetrahydrofuran Synthesis

| Catalyst System | Reaction Type | Product Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Rhodium Complexes | Carbonyl Ylide Cycloaddition | Fused bicyclic ethers | High ee | nih.gov |

| Copper Catalyst + Chiral Ligand 170 | Oxetane Ring Expansion | 2-carbomethoxy-3-phenyltetrahydrofuran | 98% ee | nih.gov |

| Cu-Catalyst + Chiral Ligand | Henry Reaction/Iodocyclization | 2,5-polysubstituted tetrahydrofurans | up to 97% ee | chemistryviews.org |

| Mo-Catalyst + THF (additive) | Olefin Metathesis | Chiral cyclohexenyl tertiary ethers | High ee | nih.gov |

Enzymatic Reaction Mechanisms in Biocatalysis

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Lipases and esterases are particularly valuable for the synthesis of chiral compounds like (S)-(Tetrahydrofuran-2-YL)methanol through kinetic resolution.

Lipases and esterases are serine hydrolases that catalyze the cleavage of ester bonds. Their catalytic activity relies on a conserved structural feature known as the catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid residues. nih.govmdpi.com The mechanism of catalysis involves the serine hydroxyl group, activated by the histidine-aspartate pair, acting as a nucleophile to attack the carbonyl carbon of the ester substrate. mdpi.com

A key feature of many lipases is a polypeptide segment, often a helix, that acts as a "lid" covering the active site. nih.gov In an aqueous environment, this lid remains closed, rendering the enzyme inactive. However, at a lipid-water interface, the lid undergoes a conformational change, opening up to expose the hydrophobic active site to the substrate. nih.gov This phenomenon, known as interfacial activation, is crucial for their function. nih.gov

When a tetrahydrofuran derivative, such as an ester of this compound, enters the active site, it is positioned through a combination of hydrophobic and hydrogen-bonding interactions. The tetrahydrofuran ring itself can engage in van der Waals interactions within the hydrophobic binding pocket. The ester group is oriented such that the catalytic serine can attack the carbonyl carbon. The stereoselectivity of these enzymes arises from the precise three-dimensional arrangement of the active site, which preferentially accommodates one enantiomer over the other. For example, in HIV protease inhibitors, the bis-tetrahydrofuran (bis-THF) moiety is critical for binding, with the oxygen atoms forming key hydrogen bonds with the enzyme's backbone. nih.gov This principle of specific hydrogen bonding and shape complementarity within an enzyme active site is directly applicable to how lipases and esterases recognize and differentiate enantiomers of tetrahydrofuran derivatives. nih.gov The binding of a substrate or inhibitor can induce conformational changes that influence the enzyme's dynamics and specificity. nih.govresearchgate.net

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org It exploits the fact that enzymes, as chiral catalysts, react at different rates with the two enantiomers of a substrate. taylorandfrancis.com In a typical resolution of a racemic alcohol, a lipase (B570770) will catalyze the acylation of one enantiomer much faster than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. wikipedia.org

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value is desirable for effective separation. The maximum theoretical yield for a kinetic resolution is 50% for the resolved enantiomer. taylorandfrancis.com To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single, enantiopure product. taylorandfrancis.com

From a kinetic standpoint, the rate of the enzymatic reaction is influenced by substrate concentration, enzyme concentration, temperature, and pH. The reaction rate can be enhanced by optimizing these parameters or by removing product inhibition, for instance, by using a biphasic system to extract a product as it is formed. researchgate.net

Table 3: Key Parameters in Enzymatic Kinetic Resolution | Parameter | Definition | Significance | | :--- | :--- | :--- | | Enantiomeric Ratio (E) | A measure of the relative rate of reaction for the two enantiomers (E = kfast/kslow). | Indicates the selectivity of the enzyme. High E values (>100) are excellent for resolution. | | Conversion (c) | The fraction of the starting material that has been converted to product. | In classical KR, 50% conversion is often targeted to achieve high ee for both product and remaining substrate. | | Enantiomeric Excess (ee) | A measure of the purity of an enantiomer in a mixture (ee = |(R-S)/(R+S)| * 100%). | Quantifies the success of the resolution in isolating one enantiomer. | | Dynamic Kinetic Resolution (DKR) | A process combining enzymatic resolution with in-situ racemization of the starting material. | Allows for the conversion of a racemate into a single enantiomer with a theoretical yield of up to 100%. taylorandfrancis.com |

Photochemical Reaction Mechanisms of Tetrahydrofuran Derivatives

Photochemistry involves chemical reactions initiated by the absorption of light. For tetrahydrofuran and its derivatives, photochemical reactions can provide unique pathways for their synthesis and transformation.

One notable photochemical reaction is the ring expansion of oxetanes to form tetrahydrofurans. nih.govresearchgate.net This transformation can be achieved under metal-free conditions using UV light. rsc.org The proposed mechanism for this reaction, supported by DFT calculations, involves the initial formation of an ylide intermediate from the reaction of the oxetane with a carbene. nih.govresearchgate.net This ylide then proceeds through a diradical pathway to expand the ring, yielding the tetrahydrofuran product. rsc.org The stereochemical outcome of this ring expansion is influenced by the different bond lengths in the intermediate oxygen ylides. nih.govresearchgate.net

Another example involves the reaction of tetrahydrofuran itself with maleic anhydride. rsc.org When a solution of these two compounds is irradiated with ultraviolet light, a 1:1 adduct is formed. The mechanism is suggested to proceed through the formation of a donor-acceptor complex between the electron-donating tetrahydrofuran and the electron-accepting maleic anhydride. This complex is the primary species that absorbs the light, leading to the subsequent chemical reaction. rsc.org

The solvent environment can also play a crucial role in the photochemical reactions of complexes dissolved in THF. For instance, irradiation of fac-[Re(bpy)(CO)3Cl] in THF leads to isomerization to the corresponding mer-isomer. This process is suppressed in the presence of other coordinating solvents, indicating that THF can participate in the reaction mechanism, potentially through ligand exchange pathways. researchgate.net

Mechanistic Studies of Transition Metal-Catalyzed Reactions (e.g., Ruthenium-Catalyzed C-N Bond Activation)

The involvement of this compound and its derivatives in transition metal-catalyzed reactions, particularly those catalyzed by ruthenium for C-N bond activation, has been a subject of mechanistic inquiry. These studies aim to elucidate the catalytic cycle, identify key intermediates, and understand the factors governing reactivity and selectivity. While direct mechanistic studies specifically detailing the role of this compound in ruthenium-catalyzed C-N bond activation are not extensively documented in publicly available literature, insights can be drawn from related systems and general principles of ruthenium catalysis.

Ruthenium catalysts are well-regarded for their ability to facilitate a variety of organic transformations, including hydrogenation, oxidation, and C-H bond functionalization. researchgate.net In the context of C-N bond formation, ruthenium complexes can activate substrates through several mechanistic pathways, often involving oxidative addition, reductive elimination, and insertion reactions. The chiral nature of ligands derived from this compound can play a crucial role in inducing enantioselectivity in these processes.

A plausible mechanistic pathway for a ruthenium-catalyzed C-N bond activation reaction could initiate with the coordination of a substrate to the ruthenium center. The chiral ligand, derived from this compound, would create a specific steric and electronic environment around the metal. This environment can influence the regioselectivity and stereoselectivity of subsequent steps, such as the activation of a C-H or C-X bond (where X is a leaving group).

For instance, in reactions involving the amination of alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often proposed for ruthenium catalysts. acs.org This process typically involves the initial dehydrogenation of the alcohol to form an aldehyde or ketone intermediate, which then reacts with an amine to form an imine or enamine. The ruthenium-hydride species, formed during the dehydrogenation step, then reduces the imine or enamine to furnish the amine product and regenerate the active catalyst. The chirality of the tetrahydrofuran-based ligand would be critical in controlling the stereochemical outcome of the final product.

Detailed mechanistic investigations often employ a combination of experimental techniques and computational studies. Kinetic studies, including reaction rate orders and isotope effect measurements, can provide valuable information about the rate-determining step and the composition of the transition state. Spectroscopic methods, such as NMR and in-situ IR, are used to identify and characterize catalytic intermediates.

Computational approaches, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for mapping out the potential energy surfaces of catalytic cycles. nih.gov These studies can provide detailed geometric and electronic structures of reactants, intermediates, and transition states, offering insights into the reaction mechanism at a molecular level. While specific DFT studies on ruthenium-catalyzed C-N bond activation featuring this compound as a ligand are not readily found, such computational work on analogous systems can provide a framework for understanding the potential reaction pathways.

The following table summarizes key mechanistic steps that are generally considered in ruthenium-catalyzed C-N bond formation reactions and where a chiral ligand like one derived from this compound would exert its influence.

| Mechanistic Step | Description | Role of Chiral Ligand |

| Ligand Exchange/Substrate Coordination | The substrate displaces a weakly bound ligand to coordinate to the ruthenium center. | The steric bulk and electronic properties of the chiral ligand influence the binding affinity and orientation of the substrate. |

| Oxidative Addition/C-H Activation | The ruthenium center formally increases its oxidation state by cleaving a C-H or C-X bond of the substrate. | The chiral environment dictates the facial selectivity of the oxidative addition, leading to the formation of specific diastereomeric intermediates. |

| Migratory Insertion | An unsaturated group (e.g., an alkene or imine) inserts into a Ru-H or Ru-C bond. | The stereochemistry of the newly formed C-C or C-N bond is controlled by the chiral ligand. |

| Reductive Elimination | The final C-N bond is formed, and the product is released from the ruthenium center, which returns to its initial oxidation state. | The chiral ligand can influence the rate and selectivity of the reductive elimination step. |

It is important to note that the actual mechanism can be highly dependent on the specific ruthenium precursor, the nature of the substrate and the amine coupling partner, and the reaction conditions. Further dedicated mechanistic studies are required to fully elucidate the specific role of this compound and its derivatives in ruthenium-catalyzed C-N bond activation reactions.

Advanced Characterization Techniques for Stereochemical Analysis of S Tetrahydrofuran 2 Yl Methanol and Its Derivatives

Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration Determination

Spectroscopic techniques are powerful tools for the stereochemical analysis of chiral compounds. They offer non-destructive and often highly sensitive means to probe the chiral environment of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the stereochemical analysis of (S)-(Tetrahydrofuran-2-YL)methanol, both ¹H and ¹³C NMR are utilized to confirm the connectivity and chemical environment of the atoms.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound provide characteristic signals for the tetrahydrofuran (B95107) ring and the hydroxymethyl group. In a typical ¹H NMR spectrum, distinct resonances are observed for the protons on the tetrahydrofuran ring and the hydroxymethyl group. Similarly, the ¹³C NMR spectrum shows unique signals for each carbon atom in the molecule, allowing for confirmation of the basic structure. While standard NMR can confirm the constitution of the molecule, it generally does not differentiate between enantiomers.

| Proton (¹H) | Approximate Chemical Shift (ppm) | Carbon (¹³C) | Approximate Chemical Shift (ppm) |

| H at C2 | 3.9 - 4.1 | C2 | ~77 |

| CH₂OH | 3.4 - 3.6 | CH₂OH | ~65 |

| H at C5 | 3.7 - 3.9 | C5 | ~68 |

| H at C3, C4 | 1.8 - 2.1 | C3, C4 | ~25-30 |

Use of Chiral Shift Reagents: To determine the enantiomeric excess and absolute configuration using NMR, chiral shift reagents (CSRs) are employed. These are typically lanthanide complexes that can reversibly bind to the chiral substrate, in this case, the hydroxyl group of this compound. This interaction forms diastereomeric complexes that have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric excess. Furthermore, by using a CSR with a known absolute configuration, it is possible to empirically determine the absolute configuration of the substrate based on the direction of the chemical shift changes.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A common CSP for the analysis of chiral alcohols is cellulose or amylose derivatives coated on a silica support. For instance, the enantiomeric excess of this compound can be monitored during its synthesis using a Chiralpak AD-H column . The separation of the enantiomers allows for the accurate determination of the enantiomeric purity by comparing the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): For volatile compounds like this compound or its derivatives, chiral GC is a viable option. This method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The differential interaction between the enantiomers and the CSP results in their separation, enabling the determination of the enantiomeric excess.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection |

| Chiral HPLC | Chiralpak AD-H (amylose derivative) | Hexane/Isopropanol | UV |

| Chiral GC | Cyclodextrin-based CSP | Helium | Flame Ionization Detector (FID) |

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed information about both the absolute configuration and the conformational preferences of a molecule in solution.

For this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for the (S)-enantiomer, the absolute configuration can be unequivocally assigned. Furthermore, VCD is a powerful tool for studying the conformational landscape of flexible molecules like this compound, as different conformers can give rise to distinct VCD signals. This allows for the determination of the predominant conformation in solution.

X-ray Crystallography for Definitive Absolute Stereochemistry Assignment

X-ray crystallography is considered the gold standard for the determination of the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms can be determined.

For this compound or its crystalline derivatives, X-ray crystallography can provide an unambiguous assignment of the (S)-configuration at the C2 position. The Crystallography Open Database (COD) contains entries for crystal structures of (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran, confirming its absolute stereochemistry. nih.gov The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsional angles, provides the most definitive proof of the molecule's three-dimensional structure.

| Crystallographic Parameter | Typical Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise position of each atom in the unit cell |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Absolute Configuration | Unambiguous assignment of stereocenters |

Optical Rotation Measurements

Optical rotation is a classical technique used to characterize chiral compounds. It measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral substance. The direction and magnitude of the rotation are characteristic of the compound, its concentration, the path length of the light, the wavelength of the light, and the temperature.

For this compound, the specific rotation is a key physical property that can be used to confirm its enantiomeric identity. The L-isomer of tetrahydrofurfuryl alcohol, which corresponds to the (S)-enantiomer, has a reported specific optical rotation of +14.9° (in nitromethane at 24 °C using the sodium D-line) nih.gov. This value can be used as a reference to assess the enantiomeric purity of a sample; a lower measured value would indicate the presence of the (R)-enantiomer.

Future Directions and Emerging Research Areas Pertaining to S Tetrahydrofuran 2 Yl Methanol

Development of Novel and More Efficient Stereoselective Synthetic Routes

The demand for enantiomerically pure (S)-(Tetrahydrofuran-2-YL)methanol has spurred the development of sophisticated and efficient stereoselective synthetic strategies. Traditional methods are being refined and novel approaches are emerging to enhance yield, selectivity, and sustainability.

One promising avenue lies in the realm of organocatalytic asymmetric synthesis . Researchers have successfully developed tandem iminium-enamine catalysis to produce highly substituted tetrahydrofurans with excellent enantio- and diasteroselectivities researchgate.net. This double Michael addition strategy offers an efficient route to complex chiral tetrahydrofuran (B95107) cores researchgate.net. Another innovative approach involves a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, providing access to a variety of polysubstituted tetrahydrofuran derivatives with high enantioselectivities (up to 97% ee) chemistryviews.org.

Enzymatic kinetic resolution is another powerful tool for accessing enantiopure tetrahydrofuran derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been effectively employed in the kinetic resolution of racemic tetrahydrofuran precursors researchgate.netmdpi.comnih.govmdpi.comnih.gov. This chemoenzymatic approach allows for the selective acylation of one enantiomer, enabling the separation of the desired (S)-enantiomer with high enantiomeric excess nih.govmdpi.comnih.gov. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, further enhances the theoretical yield of the desired product mdpi.comnih.gov.

Furthermore, asymmetric hydrogenation of prochiral ketones represents a direct and efficient method for the synthesis of chiral alcohols, including this compound. Chiral catalysts, often based on transition metals like ruthenium, rhodium, and iridium complexed with chiral ligands, are instrumental in achieving high enantioselectivity ajchem-b.comresearchgate.netru.nlacs.org. The development of novel chiral ligands continues to be a key focus in optimizing these hydrogenation reactions ajchem-b.com. Visible-light-mediated deoxygenation of monoallylated diols offers a sustainable and halogen-free alternative for the synthesis of chiral tetrahydrofurans nih.gov.

| Synthetic Strategy | Key Features | Reported Enantioselectivity |

| Organocatalytic Asymmetric Synthesis | Tandem iminium-enamine catalysis, double Michael addition | High enantio- and diasteroselectivities |

| Copper-Catalyzed Asymmetric Henry Reaction & Iodocyclization | One-pot sequential reaction | Up to 97% ee |

| Enzymatic Kinetic Resolution | Use of lipases (e.g., CAL-B) for selective acylation | High enantiomeric excess (>99% ee) |

| Asymmetric Hydrogenation | Transition metal catalysts with chiral ligands | High enantioselectivity |

| Visible-Light-Mediated Deoxygenation | Sustainable and halogen-free | Good to reasonable yields |

Exploration of New Catalytic Applications and Catalyst Design

The chiral scaffold of this compound and its derivatives makes them attractive candidates for use as chiral ligands in asymmetric catalysis. The precise spatial arrangement of the hydroxyl and ether functionalities can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Research is actively exploring the design and synthesis of novel chiral ligands derived from this compound. These ligands are being investigated in a variety of transition-metal-catalyzed reactions, including C-H functionalization, which is a powerful tool for the efficient construction of complex molecules mdpi.com. For instance, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand has been shown to be effective in constructing versatile functionalized chiral tetrahydrofuran rings with excellent enantioselectivity rsc.org.

The development of such ligands has the potential to unlock new catalytic transformations and improve the efficiency and selectivity of existing ones. The modular nature of this compound allows for systematic modifications to the ligand structure, enabling the fine-tuning of its steric and electronic properties to suit specific catalytic applications. The exploration of these derivatives as organocatalysts themselves is another burgeoning area of research researchgate.net.

Expansion into Novel Biomedical Applications and Drug Discovery Initiatives

The tetrahydrofuran motif is a common substructure in a wide array of natural products and biologically active molecules, exhibiting diverse pharmacological activities including antitumor, antimicrobial, and antiprotozoal properties. nih.gov This has made this compound a valuable chiral building block in the synthesis of pharmaceuticals. researchgate.netnih.gov

A significant application of this compound derivatives is in the development of antiviral agents . Notably, the bis-tetrahydrofuran (bis-THF) moiety is a critical component of the potent HIV protease inhibitor Darunavir mdpi.comnih.gov. The specific stereochemistry of this fragment is crucial for its binding affinity and therapeutic efficacy. Consequently, extensive research has been dedicated to the efficient and stereoselective synthesis of this key intermediate, often starting from chiral precursors like this compound mdpi.com.

Furthermore, recent studies have highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease nih.gov. These compounds often exhibit antioxidant and anti-inflammatory properties, which are key mechanisms in combating the progression of these disorders nih.gov. The ability of furan (B31954) derivatives to modulate inflammatory pathways and scavenge free radicals suggests that novel therapeutics based on the this compound scaffold could be developed for these debilitating conditions nih.gov. The exploration of its derivatives in the synthesis of novel compounds for other therapeutic areas remains an active and promising field of research ekb.egrsc.orgnih.gov.

Applications in Advanced Materials Science

The unique structural features of this compound are also being harnessed in the field of materials science to create polymers with novel and enhanced properties.

One area of focus is the development of cyclopolymers . Cyclopolymerizable monomers that introduce tetrahydrofuran rings into the polymer backbone are being explored to improve the thermal resistance, mechanical strength, and transparency of materials radtech2020.com. The incorporation of the rigid tetrahydrofuran unit into the polymer chain can lead to materials with a desirable combination of hardness and flexibility radtech2020.com.

Research into supramolecular polymers based on poly(tetrahydrofuran) (PTHF) is also gaining traction. By functionalizing the ends of PTHF chains with strongly interacting motifs, such as ureidopyrimidinone (UPy) groups, materials with thermoplastic elastomeric properties can be created researchgate.net. These supramolecular interactions are thermally reversible, allowing for processing at lower temperatures and potential for recyclability researchgate.net.

Furthermore, the synthesis of star-shaped poly(tetrahydrofuran) with reactive end groups opens up possibilities for creating complex polymer architectures researchgate.net. These materials, synthesized via living cationic ring-opening polymerization, can be designed with varying molecular weights and numbers of arms, offering precise control over the final material properties researchgate.net. The ability to introduce functional groups at the chain ends allows for further modification and the creation of tailored materials for specific applications. Additionally, bio-based monomers derived from compounds like syringaldehyde are being used to create self-immolative polymers through thiol-ene click polymerization, with tetrahydrofuran often used as a solvent in these polymerizations chemrxiv.org.

| Material Type | Key Feature | Potential Application |

| Cyclopolymers | Tetrahydrofuran rings in the polymer backbone | Improved heat resistance, mechanical strength, and transparency |

| Supramolecular Polymers | Thermally reversible non-covalent interactions | Thermoplastic elastomers, recyclable materials |

| Star-Shaped Polymers | Controlled architecture with reactive end groups | Tailored materials with specific properties, advanced coatings |

| Self-Immolative Polymers | Depolymerization upon stimulus | Drug delivery, sensors |

Q & A

Q. What are the common synthetic routes for (S)-(Tetrahydrofuran-2-yl)methanol, and how is stereochemical purity ensured?

this compound is synthesized via stereoselective methods such as the ring-opening of epoxides. For example, (R)-tert-butyldimethylsilyl-protected epoxide intermediates are treated with acetyl chloride in methanol, followed by flash chromatography (SiO₂, 50% ethyl acetate/hexanes) to isolate the (S)-enantiomer . Chiral HPLC or polarimetry is used to confirm enantiomeric excess (≥98% purity) .

Q. Which analytical techniques are optimal for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Peaks at 3390 cm⁻¹ (O-H stretch) and 1056 cm⁻¹ (C-O stretch) confirm hydroxyl and ether functional groups .

- NMR : NMR shows signals at δ 3.7–4.2 ppm (tetrahydrofuran ring protons) and δ 1.5–2.0 ppm (hydroxymethyl group) .

- Mass Spectrometry : EI-MS fragments at m/z 98 (M⁺–H₂O) and 81 (tetrahydrofuran ring cleavage) .

Q. How can researchers distinguish between (R)- and (S)-enantiomers of tetrahydrofuran-2-yl methanol?

Chiral chromatography (e.g., Chiralcel OD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers. The (S)-form has a CAS# 57203-01-7, while the (R)-form is 22415-59-4 .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of this compound in multi-step reactions?

Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) direct stereochemistry. Post-reaction purification via silica gel chromatography (DCM/MeOH 50:1) removes diastereomers .

Q. How do reaction conditions influence the mechanistic pathway of this compound formation?

Acidic conditions (e.g., acetyl chloride in methanol) promote epoxide ring-opening via nucleophilic attack, favoring retention of configuration. Computational studies (DFT) model transition states to optimize stereoselectivity .

Q. What role does this compound play in synthesizing bioactive compounds?

It serves as a chiral building block in drug intermediates. For example, esterification with 3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride yields trifluoromethylated esters with potential antiviral activity .

Q. How should researchers address contradictions in reported physical properties (e.g., boiling point, solubility)?

Cross-validate data using primary sources (e.g., NIST Chemistry WebBook) or experimental replication. For solubility, test in polar aprotic solvents (e.g., DCM, THF) and confirm via NMR dilution assays .

Q. What safety protocols are critical for handling this compound in peroxide-prone reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.